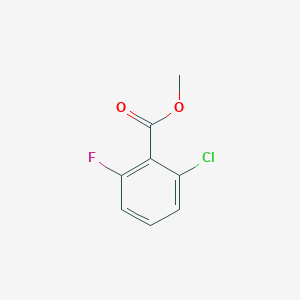

Methyl 2-chloro-6-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOPETUZNLPTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344022 | |

| Record name | Methyl 2-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151360-57-5 | |

| Record name | Methyl 2-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

An In-depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate

This compound is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro, fluoro, and methyl ester functional groups on a benzene ring imparts unique reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of ortho-halogen substituents creates steric and electronic effects that can be expertly manipulated by synthetic chemists to achieve specific molecular architectures and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various synthetic transformations. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 151360-57-5 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 234.4 °C at 760 mmHg | [1] |

| SMILES | COC(=O)C1=C(C=CC=C1Cl)F | [1] |

| InChI Key | CGOPETUZNLPTSU-UHFFFAOYSA-N | [1] |

| PubChem CID | 593924 | [1] |

Synthesis and Manufacturing: From Acid to Ester

The most direct and common route for the preparation of this compound is the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. This reaction is typically catalyzed by acid in the presence of methanol. A similar, well-documented procedure for a related compound, methyl 2-chloro-4-fluorobenzoate, illustrates the fundamental principles of this transformation.[3]

Experimental Protocol: Fischer Esterification

This protocol describes a robust method for synthesizing the title compound, designed as a self-validating system where reaction progress can be monitored and product purity is ensured through standard purification techniques.

Objective: To synthesize this compound via acid-catalyzed esterification of 2-chloro-6-fluorobenzoic acid.

Materials:

-

2-chloro-6-fluorobenzoic acid (1.0 eq)

-

Methanol (used as solvent and reagent)

-

Chlorotrimethylsilane (TMSCl) or Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloro-6-fluorobenzoic acid (e.g., 10 mmol) in an excess of methanol (e.g., 50 mL) in a round-bottom flask. The use of excess methanol drives the equilibrium towards the product side, maximizing yield.

-

Catalyst Addition: Slowly add the acid catalyst. For instance, chlorotrimethylsilane (3.0 eq) can be used, which generates HCl in situ.[3] Alternatively, a few drops of concentrated sulfuric acid can be employed. This step is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up & Neutralization: Upon completion, remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[3] This step is critical for preventing product decomposition during distillation and ensuring the purity of the final ester.

-

Drying and Isolation: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate to remove residual water. Filter the solution and concentrate it under reduced pressure to afford the crude this compound, typically as an oil or low-melting solid.[3]

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Caption: Role as an intermediate in a hypothetical drug synthesis pathway.

Spectroscopic Characterization

Confirming the structure and purity of this compound is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum would show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region (around 7.0-7.5 ppm) would display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom.

-

¹³C NMR: The spectrum would exhibit 8 distinct signals: one for the methyl carbon, one for the ester carbonyl carbon (typically >160 ppm), and six for the aromatic carbons, each with a unique chemical environment due to the substitution pattern.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. A characteristic (M+2)⁺ peak at m/z 190 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester. Bands corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C stretching, would also be present.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While specific hazard data for this exact isomer is limited, data for related isomers like methyl 4-chloro-2-fluorobenzoate provides guidance.

-

Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. [4]Work in a well-ventilated area or a chemical fume hood. [4]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [4]Keep away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [4] * Inhalation: Move person to fresh air. [4]

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable building block for constructing sophisticated molecular targets. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's characteristics is essential for designing efficient synthetic pathways and accelerating the development of next-generation products.

References

- This compound | CAS 151360-57-5. AMERICAN ELEMENTS. [Link]

- Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. PubChem. [Link]

Sources

Introduction: A Core Moiety in Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate (CAS No. 151360-57-5)

This compound (CAS No. 151360-57-5) is a halogenated aromatic ester that has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents.[1][2] Its strategic substitution pattern, featuring both chlorine and fluorine atoms ortho to the methyl ester, imparts unique physicochemical properties that are highly sought after in drug design. The presence of these halogens can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and protocols.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. The specific arrangement of substituents on the benzene ring of this compound dictates its reactivity and suitability for various synthetic transformations.

Quantitative Data Summary

For ease of reference, the core physicochemical properties are summarized below. These values are compiled from various chemical suppliers and databases, representing typical specifications for this compound.

| Property | Value | Source(s) |

| CAS Number | 151360-57-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][3] |

| Molecular Weight | 188.58 g/mol | [3][4] |

| PubChem CID | 593924 | [1] |

| MDL Number | MFCD02245077 | [1] |

| Appearance | Typically a white to off-white solid or powder | N/A |

| Melting Point | Data not consistently available; varies with purity | [3] |

| Boiling Point | Data not consistently available; varies with pressure | [3] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid (CAS No. 434-75-3).[5] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the esterification process, from starting materials to the purified final product.

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluorobenzoic acid (10.0 g, 57.3 mmol, 1.0 eq).[5]

-

Add methanol (150 mL). The methanol acts as both the solvent and the reacting alcohol. Using it in large excess is crucial to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Expert Insight: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the mixture. This addition should be done cautiously as it is an exothermic process. The sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A similar process is documented for related esterifications.[6]

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the methanol by approximately 75% using a rotary evaporator. This step simplifies the subsequent extraction.

-

Slowly pour the concentrated mixture into a beaker containing ice-cold water (200 mL). This will cause the less polar ester product to precipitate while unreacted acid and the catalyst remain in the aqueous phase.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Ethyl acetate is a suitable solvent for its ability to dissolve the ester and its immiscibility with water.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove any remaining sulfuric acid and unreacted carboxylic acid, followed by a wash with brine (1 x 50 mL) to remove residual water.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

For final purification, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a pure solid.

-

Part 3: Core Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for creating high-value pharmaceutical compounds. The ortho-chloro and ortho-fluoro substituents provide a powerful combination for modulating a molecule's properties.

-

Metabolic Blocking: The fluorine atom, with its strong C-F bond, can serve as a "metabolic blocker." It can prevent oxidative metabolism at that position by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Conformational Control: The steric bulk and electronic nature of the two ortho substituents can lock the molecule into a specific, desired conformation, which is often critical for high-affinity binding to a protein target.

-

Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which is a key parameter in optimizing a drug's solubility and cell permeability.

Case Study: A Building Block for Therapeutic Agents

While direct synthesis examples are often proprietary, related structures provide clear evidence of this scaffold's utility. For instance, 2-chloro-6-fluoro-3-methylbenzoic acid is a known intermediate in the synthesis of inhibitors of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism and a target for diseases like obesity.[7] Similarly, 2-fluoro-6-methylbenzoic acid is a key building block for Avacopan, a drug used to treat vasculitis, and for potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[8] The methyl ester of 2-chloro-6-fluorobenzoic acid provides a reactive handle for further chemical modifications, such as amidation, to build the final complex drug molecule.

Logical Pathway in Drug Development

The following diagram illustrates the strategic position of this compound in the drug development pipeline.

Caption: Role of the intermediate in API synthesis.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from typical Safety Data Sheets (SDS) for related compounds, as a specific SDS for this exact compound is not widely published. Users must always consult the SDS provided by their specific supplier.

Hazard Identification and Precautions

-

Skin and Eye Irritation: Similar halogenated benzoates are known to cause skin and serious eye irritation.[4][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[4]

-

Ingestion: May be harmful if swallowed.[9]

Recommended Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its CAS number, 151360-57-5, identifies a molecule with a unique combination of substituents that offer solutions to common challenges in drug design, from enhancing metabolic stability to controlling molecular conformation. A firm grasp of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this valuable building block in the creation of next-generation therapeutics.

References

- American Elements.

- PubChem. (2-Chloro-6-fluorophenyl)

- Google Patents.

- Sunway Pharm Ltd.

- PubChem.

- ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 151360-57-5 [chemicalbook.com]

- 3. This compound - CAS:151360-57-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-fluorobenzoic acid for synthesis 434-75-3 [sigmaaldrich.com]

- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [guidechem.com]

- 8. ossila.com [ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 2-chloro-6-fluorobenzoate, a halogenated aromatic ester, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the methyl ester, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of novel bioactive compounds. This guide, intended for the discerning scientific professional, delves into the core structural information, synthesis, reactivity, and applications of this versatile building block. By providing a comprehensive understanding of its chemical behavior and utility, we aim to empower researchers to leverage its full potential in their synthetic endeavors.

Core Structural and Physicochemical Profile

This compound is a compound of significant interest due to the interplay of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the steric hindrance they impose, profoundly influences the reactivity of the aromatic ring and the ester moiety.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 151360-57-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2][3] |

| Molecular Weight | 188.58 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 234.4 °C at 760 mmHg | [3] |

| Predicted logP | 2.4 | [4] |

Note: Some physical properties such as melting point and density are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Spectroscopic Characterization: The Fingerprint of a Molecule

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. While a dedicated, publicly available complete set of spectra for this compound is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will appear downfield (around 164-167 ppm). The aromatic carbons will show characteristic shifts influenced by the halogen substituents, with the carbon atoms directly bonded to fluorine and chlorine showing significant shifts and potential C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, C-O stretching of the ester, and vibrations associated with the C-Cl and C-F bonds.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 188, with a characteristic isotopic pattern [M+2]⁺˙ at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to give the benzoyl cation, and the loss of the methyl group followed by carbon monoxide. The presence of the halogen atoms will also influence the fragmentation pattern.

Synthesis and Reactivity: Crafting and Utilizing the Building Block

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid.

General Synthesis Workflow: Esterification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluorobenzoic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the ester group. However, the ortho- and para-directing influence of the halogens can play a role in nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace one of the halogen atoms under specific conditions.

Applications in Drug Discovery and Agrochemicals: A Versatile Scaffold

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value molecules. Its structural motifs are frequently found in compounds with interesting biological activities.

Case Study: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

This compound and its corresponding carboxylic acid are valuable precursors in the development of inhibitors for stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases such as obesity.[5] The 2-chloro-6-fluoro-substituted phenyl ring often serves as a key pharmacophoric element that interacts with the target protein.

Caption: Conceptual pathway for the utilization of the title compound in SCD1 inhibitor synthesis.

The synthesis of these inhibitors often involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated and coupled with various amine-containing fragments to build the final drug candidate.[5]

Safety, Handling, and Storage: A Researcher's Responsibility

GHS Hazard Information (Inferred)

Based on data for similar halogenated benzoates, the following GHS classifications are likely applicable:

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Valuable Tool for Chemical Innovation

This compound stands as a testament to the power of halogenation in fine-tuning the properties of organic molecules. Its unique structural features make it a valuable and versatile intermediate for the synthesis of complex targets in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for any researcher aiming to incorporate this powerful building block into their synthetic strategies. As the quest for novel and more effective drugs and agrochemicals continues, the importance of such well-defined and reactive intermediates will undoubtedly continue to grow.

References

- PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate. National Center for Biotechnology Information.

- Guidechem. (2019). What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemicalBook. (2023). This compound.

- Chem-Impex. (n.d.). Methyl 2-fluorobenzoate.

- Aromsyn Co., Ltd. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C8H6ClFO2).

- Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate 97%.

- PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information.

- Angene Chemical. (2021). Safety Data Sheet.

- PubMed Central. (n.d.). Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms.

- LookChem. (n.d.). Methyl2-chlorobenzoate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Oregon State University. (n.d.). NMR Chemical Shifts.

- Google Patents. (2016). (12) United States Patent.

- Google Patents. (2008). (12) United States Patent.

- Apollo Scientific. (2023). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

- PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information.

- Apollo Scientific. (n.d.). Methyl 2,4-difluorobenzoate.

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- University of California, Irvine. (n.d.). Interpretation of mass spectra.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2023). (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- American Elements. (n.d.). This compound.

- LookChem. (n.d.). Methyl2-chlorobenzoate.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- The Royal Society of Chemistry. (n.d.). Supplemental Information.

- ChemicalBook. (n.d.). methyl 2-chloro-3-fluoro-6-methylbenzoate CAS#: 1804404-11-2.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-6-fluorobenzoate

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 2-chloro-6-fluorobenzoate, a substituted aromatic ester of significant interest in synthetic chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling, detail a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the anticipated spectrum.

Molecular Structure and Expected ¹H NMR Features

This compound (C₈H₆ClFO₂) possesses a unique substitution pattern on the benzene ring that dictates a complex and informative ¹H NMR spectrum.[1][2] The presence of a chlorine atom, a fluorine atom, and a methyl ester group ortho to each other creates a distinct electronic environment for the remaining aromatic protons.

The key structural features to consider are:

-

Aromatic Protons: Three protons are attached to the benzene ring at positions 3, 4, and 5. Due to the dissymmetric substitution, these protons are chemically non-equivalent and are expected to give rise to separate signals.[3][4]

-

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will produce a single signal.

The electronegativity and spatial arrangement of the chloro, fluoro, and methoxycarbonyl substituents will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol describes a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm, which can serve as an internal reference.[5]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required. TMS is chemically inert and its signal is defined as 0.00 ppm.[6]

- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

- The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]

- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

- Typical acquisition parameters include:

- Pulse Angle: 30-45 degrees

- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds

- Number of Scans: 8-16 (can be increased for dilute samples)

- Spectral Width: 0-12 ppm

3. Data Processing:

- The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum via a Fourier Transform.

- The spectrum is then phased and baseline corrected.

- The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).

- Integration of the signals is performed to determine the relative number of protons contributing to each resonance.

Predicted ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy and data from structurally related compounds, the following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound.

Chemical Shift Assignments

The chemical shifts (δ) are influenced by the electronic effects of the substituents. Both chlorine and fluorine are electron-withdrawing groups, which generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).[7] The methyl ester group is also electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.5 - 7.7 | Triplet of doublets (td) | ³J(H5-H4) ≈ 8.0, ⁴J(H5-F) ≈ 5.0 | 1H |

| H-4 | ~7.2 - 7.4 | Triplet (t) | ³J(H4-H5) ≈ 8.0, ³J(H4-H3) ≈ 8.0 | 1H |

| H-3 | ~7.1 - 7.3 | Triplet of doublets (td) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-Cl) ≈ small | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

Detailed Interpretation

-

Aromatic Region (δ 7.0 - 8.0 ppm): The aromatic protons are expected to appear in the region of 7.0 to 8.0 ppm.[5]

-

H-5: This proton is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the ortho-fluoro and para-chloro substituents. It will likely appear as a triplet of doublets (td) due to coupling with H-4 (a triplet) and a weaker, four-bond coupling to the fluorine atom (a doublet).

-

H-4: This proton is situated between H-3 and H-5 and will experience coupling to both. This will result in a triplet (t), assuming the coupling constants are similar.

-

H-3: This proton is ortho to the chlorine atom and meta to the fluorine atom. It is expected to appear as a triplet of doublets (td) due to coupling with H-4 (a triplet) and potentially a very small, long-range coupling to the chlorine atom (a doublet), though this may not be resolved.

-

-

Methyl Protons (δ ~3.9 ppm): The protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet.[8] Their chemical shift is in the typical range for methyl esters.

Spin-Spin Coupling

The splitting patterns observed in the aromatic region are a result of through-bond spin-spin coupling between adjacent protons (and the fluorine atom). The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled nuclei.

-

³J (ortho coupling): The coupling between adjacent protons on a benzene ring is typically in the range of 7-9 Hz.

-

⁴J (meta coupling): The coupling between protons separated by three bonds is smaller, usually 2-3 Hz.

-

⁵J (para coupling): The coupling between protons separated by four bonds is very small, often close to 0 Hz.

-

J (H-F coupling): Coupling between protons and fluorine can occur over multiple bonds. A four-bond H-F coupling (⁴J) is expected to be in the range of 5-8 Hz.

Visualizing Molecular Interactions

The following diagram illustrates the structure of this compound and the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and key J-coupling interactions.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule. This guide has outlined the theoretical basis for interpreting the spectrum, provided a detailed experimental protocol, and presented a comprehensive analysis of the expected spectral features. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently utilize ¹H NMR for the structural verification and characterization of this and other complex organic molecules.

References

- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube.

- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube.

- Short Summary of 1H-NMR Interpretation.

- 14.8 INTERPRETATION OF 1H-NMR SPECTRA.

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts.

- 4 - Supporting Information.

- 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum - ChemicalBook.

- 4 - The Royal Society of Chemistry.

- 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum - ChemicalBook.

- 1-Chloro-2-fluorobenzene - Optional[1H NMR] - Spectrum - SpectraBase.

- Supplementary Information - The Royal Society of Chemistry.

- Fluorobenzene(462-06-6) 1H NMR spectrum - ChemicalBook.

- 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855).

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

- 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum - ChemicalBook.

- This compound (C8H6ClFO2) - PubChemLite.

- Methyl 2,4-Dichloro-6-Fluorobenzoate(1398504-37-4) 1H NMR spectrum - ChemicalBook.

- (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate | C14H9ClF2O2 - PubChem.

- This compound | CAS 151360-57-5 | AMERICAN ELEMENTS ®.

Sources

- 1. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. m.youtube.com [m.youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Data of Methyl 2-chloro-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-chloro-6-fluorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this guide presents a robust predicted ¹³C NMR spectrum, meticulously derived from established substituent chemical shift (SCS) principles. Each predicted chemical shift is rationalized, offering a deep dive into the electronic effects of the chloro, fluoro, and methyl ester substituents on the benzene ring. Furthermore, this document outlines a comprehensive, field-proven protocol for the acquisition of ¹³C NMR spectra for similar small molecules, ensuring data integrity and reproducibility. The guide also touches upon the relevance of this compound and its analogs in the landscape of modern drug development, providing essential context for researchers in the field.

Introduction

This compound is a halogenated aromatic ester with significant applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural rigidity and the presence of multiple reactive sites make it a versatile precursor for various drug candidates. The precise characterization of this compound is paramount for quality control and for understanding its reactivity. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. This guide aims to provide a comprehensive resource on the ¹³C NMR data of this compound, enabling researchers to confidently identify and utilize this important chemical entity.

Predicted ¹³C NMR Data and Interpretation

Due to the unavailability of an experimental ¹³C NMR spectrum in public databases, a predicted spectrum has been generated based on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of benzene (128.0 ppm) is used as a foundational reference.[1] The SCS values for chloro, fluoro, and methyl ester groups are applied to the base value to estimate the chemical shifts of the aromatic carbons.

The structure of this compound with the carbon numbering used for NMR assignment is shown below:

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Substituent Effects on Aromatic Carbons

The prediction of the chemical shifts for the aromatic carbons (C1-C6) is based on the following well-established substituent effects:

-

Chloro Group (-Cl): This is an inductively withdrawing but mesomerically donating group. It generally causes a downfield shift at the ipso-carbon (the carbon it is attached to) and a smaller downfield shift at the ortho and para carbons, with a slight shielding effect at the meta position.

-

Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong inductive withdrawing effect. However, it is also a weak mesomeric donor. This results in a significant downfield shift at the ipso-carbon and a shielding effect (upfield shift) at the ortho and para carbons.

-

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both inductive and mesomeric effects, leading to a deshielding (downfield shift) of the ipso, ortho, and para carbons.

The additivity of these effects can be used to predict the chemical shifts of the substituted benzene ring.[2]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 | ~132 | Attached to the electron-withdrawing ester group. |

| C2 | ~130 | Attached to the chloro group (ipso-effect). |

| C3 | ~125 | Ortho to the chloro group and meta to the fluoro and ester groups. |

| C4 | ~130 | Para to the chloro group and meta to the fluoro and ester groups. |

| C5 | ~115 | Ortho to the fluoro group, experiencing its shielding effect. |

| C6 | ~160 | Attached to the highly electronegative fluoro group (ipso-effect), resulting in a significant downfield shift. |

| C=O | ~165 | Typical chemical shift for an ester carbonyl carbon.[3] |

| -OCH₃ | ~52 | Typical chemical shift for a methyl ester carbon. |

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

I. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope. A concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

Caption: Workflow for ¹³C NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Carefully shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹³C to maximize signal-to-noise.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

-

Acquisition Time (AT): A longer acquisition time will result in better resolution. A typical value is 1-2 seconds.

-

Relaxation Delay (D1): A sufficient relaxation delay is crucial for quantitative analysis, allowing all carbons to fully relax between pulses. A delay of 2-5 seconds is a good starting point. For non-quantitative spectra, a shorter delay can be used to reduce the total experiment time.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans is usually required. This can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of ¹³C NMR spectra is generally not as reliable for determining the ratio of different carbons as it is in ¹H NMR, due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Applications in Drug Development

Halogenated benzoic acid derivatives, including compounds structurally related to this compound, are important pharmacophores and intermediates in drug discovery. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, they can:

-

Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance the binding of a ligand to its protein target.

-

Improve Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Modulate Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific substitution pattern of this compound provides a unique scaffold for the synthesis of novel therapeutic agents, and a thorough understanding of its analytical data is therefore of high importance for medicinal chemists.

Conclusion

References

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link][2]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-chloro-6-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 2-chloro-6-fluorobenzoate (CAS 151360-57-5), a substituted aromatic ester of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who utilize vibrational spectroscopy for structural elucidation and quality control. We will explore the theoretical underpinnings of its IR spectrum, predict characteristic absorption frequencies based on molecular structure, present a detailed protocol for spectral acquisition using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and offer a thorough interpretation of the resulting spectral data. The causality behind experimental choices and spectral assignments is emphasized to provide actionable, field-proven insights.

Introduction: Molecular Structure and Spectroscopic Significance

This compound is a multi-functionalized aromatic compound. Its utility in organic synthesis stems from the unique electronic and steric environment created by the substituents on the benzene ring. The molecule's structure, featuring a methyl ester group flanked by ortho-chloro and -fluoro substituents, presents a distinct and complex vibrational profile.

Infrared spectroscopy is an indispensable, non-destructive technique for confirming the identity and structural integrity of such molecules. By probing the vibrational modes of specific functional groups, IR spectroscopy provides a unique molecular "fingerprint." For this compound, IR analysis is critical for verifying the presence of the ester carbonyl, the aromatic ring, and the carbon-halogen bonds, as well as confirming the substitution pattern.

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation :

-

Rationale : To eliminate any contaminants from previous analyses.

-

Procedure : Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a solvent-grade isopropanol-wetted, non-abrasive wipe. Allow the solvent to fully evaporate.

-

-

Background Collection :

-

Rationale : This is a self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O vapor) and the instrument itself from the final sample spectrum.

-

Procedure : With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application :

-

Rationale : Only a small amount of sample is needed, and good contact with the crystal is essential for a strong signal. [1] * Procedure : Place a small amount (1-5 mg) of this compound powder onto the center of the ATR crystal.

-

-

Pressure Application :

-

Rationale : Applying consistent pressure ensures intimate contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively. [2]Inconsistent pressure is a primary source of poor reproducibility.

-

Procedure : Lower the instrument's press arm and apply a consistent force to the sample. Most modern instruments have a torque-limiting knob to ensure this consistency.

-

-

Sample Spectrum Collection :

-

Rationale : Co-adding multiple scans improves the signal-to-noise ratio.

-

Procedure : Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning :

-

Rationale : Raw data requires processing to be interpretable.

-

Procedure : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary.

-

Spectral Interpretation: Assigning the Key Bands

While a publicly available, experimentally verified spectrum for this compound is not readily accessible in databases like the NIST WebBook, we can construct a highly accurate, predicted interpretation based on the principles discussed and data from analogous compounds like Methyl 2-chlorobenzoate and Methyl 2-fluorobenzoate. [3][4][5] Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comments |

| 3100 - 3030 | Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. [6] |

| 2990 - 2950 | Weak | Methyl C-H Asymmetric Stretch | Characteristic of the sp³ C-H bonds in the -OCH₃ group. [7] |

| 2860 - 2840 | Weak | Methyl C-H Symmetric Stretch | Characteristic of the sp³ C-H bonds in the -OCH₃ group. |

| ~1735 - 1745 | Strong | Ester C=O Stretch | Expected at a high frequency due to the strong inductive electron-withdrawal by ortho-Cl and -F substituents, strengthening the carbonyl bond. [8][9][10]This is a key diagnostic peak. |

| ~1600, ~1580, ~1470 | Medium | Aromatic C=C Ring Stretches | A series of bands typical for substituted benzene rings. [7][6] |

| ~1440 | Medium | Methyl C-H Asymmetric Bending | Bending (scissoring) vibration of the ester's methyl group. |

| ~1250 - 1290 | Strong | Asymmetric C-O Stretch (Ar-C(=O)-O) | A strong, characteristic band for aromatic esters. |

| ~1200 - 1240 | Strong | Aromatic C-F Stretch | The C-F bond gives a very strong and reliable absorption in this region. |

| ~1130 - 1160 | Strong | Symmetric C-O Stretch (O-CH₃) | The second characteristic C-O stretch of the methyl ester group. |

| ~780 | Strong | C-H Out-of-Plane Bend | This strong band is highly characteristic of the 1,2,3-trisubstitution pattern on the aromatic ring. |

| ~750 | Strong | C-Cl Stretch | The carbon-chlorine stretch is expected in this region of the fingerprint spectrum. [7] |

The Fingerprint Region (1400 - 650 cm⁻¹)

This region is information-rich but also complex, containing numerous overlapping bands from C-O, C-C, C-F, and C-Cl stretching, as well as various bending vibrations. [7]While individual assignment can be challenging without computational modeling, the overall pattern serves as a unique "fingerprint" for this compound. The most prominent and interpretable features here are the strong C-F stretch, the C-Cl stretch, and the powerful C-H out-of-plane bending band that is diagnostic of the substitution pattern.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification. A successful analysis hinges on a three-pronged approach: a theoretical understanding of the molecule's vibrational modes, the meticulous application of a validated experimental protocol such as ATR-FTIR, and a systematic interpretation of the resulting spectrum. The key diagnostic features for this compound are the high-frequency ester carbonyl (C=O) stretch above 1730 cm⁻¹, the strong C-O and C-F stretching bands in the 1300-1100 cm⁻¹ range, and the characteristic C-H out-of-plane bending mode confirming the aromatic substitution pattern. This guide provides the foundational knowledge and practical framework for researchers to confidently employ IR spectroscopy in their work with this and related compounds.

References

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- JoVE. (2024).

- American Elements. (n.d.).

- Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?[Link]

- Drawell. (n.d.).

- University of Florida. (n.d.).

- Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

- PubChem. (n.d.).

- Michigan State University. (n.d.). Infrared Spectrometry. [Link]

- University of California, Los Angeles. (n.d.).

- Journal of Chemical Education. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

- NIST. (n.d.). NIST Chemistry WebBook. [Link]

- PubChem. (n.d.).

- UCLA Chemistry. (n.d.).

- NIST. (n.d.).

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Methyl 2-fluorobenzoate [webbook.nist.gov]

- 4. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR Absorption Frequency: Delocalization [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

Mass spectrometry analysis of Methyl 2-chloro-6-fluorobenzoate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-6-fluorobenzoate

Introduction

This compound is a halogenated aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. Its precise structural characterization and purity assessment are paramount for ensuring the integrity of downstream applications. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. The method provides not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure and substitution pattern.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of this compound. It emphasizes the rationale behind methodological choices, grounding the practical steps in the fundamental principles of ionization and fragmentation.

Foundational Principles & Instrument Selection

The successful analysis of this compound hinges on selecting an appropriate analytical platform that accommodates its physicochemical properties.

-

Analyte Properties: this compound (Chemical Formula: C₈H₆ClFO₂) has a molecular weight of 188.58 g/mol .[1][2] Its structure comprises a stable aromatic ring, an ester functional group, and two different halogen substituents (chlorine and fluorine). These features make it sufficiently volatile and thermally stable for gas chromatography.

-

The Case for GC-MS: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing this compound.[3] GC provides excellent separation of the analyte from solvents and potential impurities, while MS delivers highly specific detection and structural information. The direct coupling of a GC to an MS source allows for the analysis of the pure, eluted compound.[4]

-

Rationale for Electron Ionization (EI): Electron Ionization (EI) is the preferred method for this analysis. In EI, the sample is bombarded with high-energy electrons (typically standardized at 70 eV), causing the removal of an electron from the molecule to form a radical cation, or molecular ion (M⁺•).[3] This process is considered a "hard" ionization technique because the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation.[4] This fragmentation is invaluable for structural elucidation, as the resulting fragment ions are characteristic of the original molecule's structure.

Experimental Protocol: GC-MS Analysis

This section outlines a robust, self-validating protocol for the GC-MS analysis of this compound.

Sample Preparation

The goal of sample preparation is to introduce the analyte into the instrument in a suitable concentration and solvent, free from non-volatile contaminants.

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are excellent choices.

-

Dilution: Prepare a stock solution of this compound at approximately 1 mg/mL.

-

Working Solution: Perform a serial dilution from the stock solution to a final concentration of 1-10 µg/mL. This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

Filtration (if necessary): If the sample contains particulate matter, filter the final solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Gas Chromatography (GC) Conditions

The GC method is designed to ensure the sharp, symmetric elution of the analyte.

| Parameter | Value | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert carrier gas, providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate that balances analysis speed and separation efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for split/splitless injectors. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peak shapes for a concentrated sample. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The temperature program is designed to elute the analyte efficiently while separating it from any earlier or later eluting impurities. |

Mass Spectrometry (MS) Conditions

The MS parameters are set to achieve sensitive detection and characteristic fragmentation.

| Parameter | Value | Rationale |

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[4] |

| Ionization Energy | 70 eV | The industry standard for EI-MS, ensuring consistent fragmentation and allowing comparison with spectral libraries (e.g., NIST).[3] |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination of the ion source. |

| Mass Range | m/z 40-250 | A scan range that encompasses the molecular ion and all significant fragment ions. |

| Scan Mode | Full Scan | Acquires the complete mass spectrum for structural confirmation. |

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to exhibit several key features that together provide unambiguous structural confirmation.

The Molecular Ion (M⁺•) Peak

The most critical feature for confirming the molecular weight is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (M⁺• and M+2).[5]

-

m/z 188 (M⁺•): Represents the molecular ion containing the ³⁵Cl isotope.

-

m/z 190 (M+2): Represents the molecular ion containing the ³⁷Cl isotope.

-

Isotopic Ratio: The relative intensity of the m/z 188 peak to the m/z 190 peak will be approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom in the molecule.[5]

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The ester group and halogen substituents are the primary sites of fragmentation.

-

Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6] The cleavage of the ester C-O bond results in the loss of a methoxy radical (mass 31) and the formation of a highly stable acylium cation. This fragment is expected to be one of the most abundant in the spectrum.

-

[M - OCH₃]⁺ → m/z 157/159

-

-

Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the entire ester functional group as a radical (mass 59). This leaves the substituted phenyl cation.

-

[M - COOCH₃]⁺ → m/z 129/131

-

-

Sequential Loss of Carbon Monoxide (CO): The acylium ion formed in pathway 1 (m/z 157/159) can further fragment by losing a neutral carbon monoxide molecule (mass 28). This is a common subsequent fragmentation for acylium ions.

-

[M - OCH₃ - CO]⁺ → m/z 129/131

-

The diagram below illustrates these primary fragmentation routes.

Data Summary and Workflow

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Notes |

| 188 / 190 | [C₈H₆ClFO₂]⁺• | - | Molecular Ion (M⁺•), ~3:1 ratio |

| 157 / 159 | [C₇H₃ClFO]⁺ | •OCH₃ | Loss of methoxy radical, likely a major peak |

| 129 / 131 | [C₆H₃ClF]⁺ | •COOCH₃ or (•OCH₃ + CO) | Substituted phenyl cation |

Overall Analytical Workflow

The entire process, from sample handling to final analysis, follows a logical and systematic sequence to ensure data quality and integrity.

Conclusion

The GC-MS analysis of this compound using electron ionization is a powerful and definitive method for its structural confirmation and purity assessment. A successful analysis relies on a combination of proper sample preparation, optimized chromatographic separation, and a thorough understanding of the predictable fragmentation pathways. The presence of the molecular ion pair at m/z 188/190 with a 3:1 intensity ratio is the most crucial diagnostic feature, confirming both the molecular weight and the presence of a single chlorine atom. Further structural evidence is provided by the characteristic losses of the methoxy radical (•OCH₃) and the methoxycarbonyl radical (•COOCH₃), which are consistent with the known fragmentation behavior of methyl benzoate esters. This comprehensive approach ensures high confidence in the analytical results, which is essential for quality control in research and industrial applications.

References

- PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate | C14H9ClF2O2.

- El-Sayed, A. M., et al. (2006). Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of microbiological methods, 65(2), 240–246. [Link]

- Wiley Analytical Science. (2006).

- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.

- ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs... | Download Scientific Diagram. [Link]

- American Elements. (n.d.).

- Restek. (n.d.). Methyl benzoate.

- Stults, J. T., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 14(7), 776–786. [Link]

- Wikipedia. (n.d.).

- PubChem. (n.d.). Methyl 2-chlorobenzoate.

- LCGC International. (n.d.).

- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

- PubChemLite. (n.d.).

- NIST. (n.d.).

- Analytical Chemistry. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 38(11), 1541–1545. [Link]

- SIELC Technologies. (2018).

- Science Ready. (2021, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2023).

- NIST. (n.d.).

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-chloro-6-fluorobenzoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Methyl 2-chloro-6-fluorobenzoate, a halogenated aromatic ester, serves as a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in creating complex, biologically active molecules underscores the critical need to understand its behavior in various chemical environments, paramount among which is its solubility in organic solvents.[3] This parameter governs reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth exploration of the solubility characteristics of this compound, moving beyond mere data presentation to elucidate the underlying principles and provide actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages physicochemical theories, data from analogous compounds, and established experimental methodologies to empower researchers in their practical applications.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The "like dissolves like" principle, a cornerstone of solubility theory, posits that substances with similar polarities and intermolecular forces are more likely to be miscible.

This compound possesses a molecular structure characterized by a moderately polar ester group and a phenyl ring substituted with two different halogen atoms, chlorine and fluorine. This combination of a polar functional group and a larger, less polar aromatic ring results in a nuanced solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | [1][4] |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 105 °C at 15 mmHg | [3] |

| Density | ~1.35 g/mL | [3] |

The presence of the ester group allows for dipole-dipole interactions and potential, albeit weak, hydrogen bonding with protic solvents. The chlorinated and fluorinated benzene ring contributes to the molecule's overall size and polarizability, influencing its interactions with aromatic and non-polar solvents.

Section 2: Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models provide a robust framework for predicting solubility. The Hansen Solubility Parameters (HSP) offer a powerful method for quantifying the "like dissolves like" principle. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSP values for this compound are not published, they can be estimated based on its structure and comparison with similar molecules. The following diagram illustrates the conceptual relationship between solute and solvent HSPs for predicting solubility.

Caption: Hansen Solubility Parameter (HSP) distance concept for solubility prediction.

Section 3: Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and data from analogous compounds such as methyl benzoate and other halogenated benzoates, a qualitative solubility profile for this compound can be predicted.[6] For instance, methyl benzoate is miscible with many organic solvents like methanol and ether.[6] Similarly, other chlorinated methyl benzoates show good solubility in ethanol.[6]

Predicted Qualitative Solubility of this compound:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polarity of methanol aligns well with the ester group. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity is compatible. | |

| Polar Aprotic | Acetone | Very Soluble | Acetone's polarity is well-suited to dissolve the moderately polar solute. |

| Acetonitrile | Soluble | A polar aprotic solvent expected to effectively solvate the molecule. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar solvent likely to be an excellent choice. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another highly polar solvent expected to readily dissolve the solute. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that should be a good solvent. | |

| Non-Polar | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking. |

| Dichloromethane (DCM) | Very Soluble | A chlorinated solvent often effective for dissolving moderately polar organic compounds. | |

| Chloroform | Very Soluble | Similar to DCM, chloroform is expected to be a very good solvent. | |

| Diethyl Ether | Soluble | A slightly polar ether that should be a suitable solvent. | |

| Hexane | Sparingly Soluble | The non-polar nature of hexane is less compatible with the polar ester group. |

Section 4: Experimental Determination of Solubility